![molecular formula C20H21N5O3S B3002391 4-(dimethylamino)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide CAS No. 349145-27-3](/img/structure/B3002391.png)
4-(dimethylamino)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylamino)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells. In
作用機序
4-(dimethylamino)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide works by binding to the ATP-binding site of specific kinases, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and metastasis of tumors in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. These include the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis (the formation of new blood vessels that supply nutrients to tumors). This compound has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the main advantages of 4-(dimethylamino)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide as a research tool is its potency and selectivity for specific kinases. This allows researchers to study the effects of inhibiting these kinases in cancer cells, and to identify potential therapeutic targets for drug development. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 4-(dimethylamino)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide. One area of interest is the identification of biomarkers that can predict which cancer patients are most likely to respond to treatment with this compound. Another area of interest is the development of combination therapies that can enhance the efficacy of this compound in treating cancer. Finally, there is a need for further studies to determine the long-term safety and efficacy of this compound in clinical trials.
合成法
The synthesis of 4-(dimethylamino)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide involves several steps, starting from the reaction of 4-(dimethylamino)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline to give the desired product, this compound. The overall yield of this process is around 30%, and the purity of the final product is typically greater than 98%.
科学的研究の応用
4-(dimethylamino)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo experiments. These studies have shown that this compound is a potent inhibitor of several kinases that are involved in the growth and survival of cancer cells, including BTK, FLT3, and JAK3. This compound has demonstrated efficacy in a variety of cancer types, including lymphoma, leukemia, and solid tumors.
特性
IUPAC Name |
4-(dimethylamino)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-14-12-13-21-20(22-14)24-29(27,28)18-10-6-16(7-11-18)23-19(26)15-4-8-17(9-5-15)25(2)3/h4-13H,1-3H3,(H,23,26)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPYDGBKGZRLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

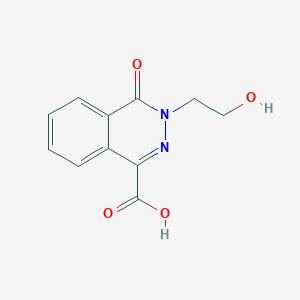

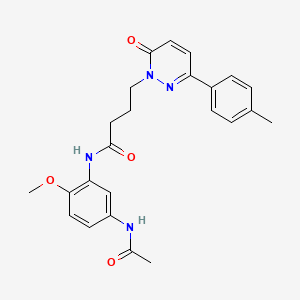
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B3002314.png)

![N-[2-acetyl-4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B3002317.png)
![4-fluoro-N-[2-(1H-indol-3-ylthio)ethyl]benzamide](/img/structure/B3002318.png)
![7-(3-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3002319.png)
![2-chloro-N-[4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B3002320.png)
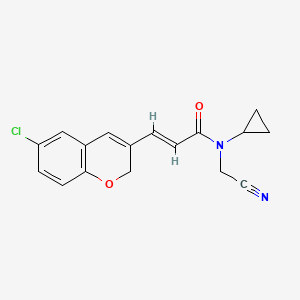
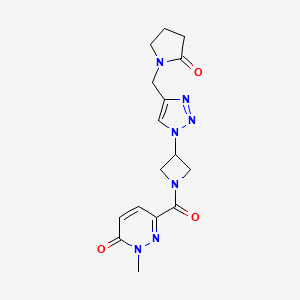
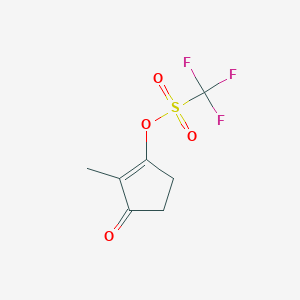
![Methyl 2-amino-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3002327.png)
![Ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B3002328.png)